Lamivudine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.76e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Hepatitis B Treatment

Lamivudine was one of the first effective antiviral medications for chronic hepatitis B infection. It works by inhibiting the viral reverse transcriptase enzyme, which is crucial for the virus to replicate. Research has shown that lamivudine can suppress viral replication, improve liver function, and reduce the risk of complications like cirrhosis and liver cancer []. However, long-term use can lead to the development of resistant viral strains, necessitating combination therapy with other antiviral medications [].

Source

[] Hepatitis B Virus: Advances in Research and Treatment: 2011 ()

HIV Treatment

Lamivudine was a major breakthrough in HIV treatment as part of combination antiretroviral therapy (ART). It targets the viral reverse transcriptase enzyme, similar to its function against hepatitis B. Research has demonstrated its efficacy in reducing HIV viral load and slowing disease progression []. However, similar to hepatitis B, lamivudine is no longer used as a single agent due to the emergence of resistant strains. It's now primarily used in combination with other antiretroviral drugs in modern HIV treatment regimens [].

Source

[] Drugs—Advances in Research and Application: 2013 Edition ()

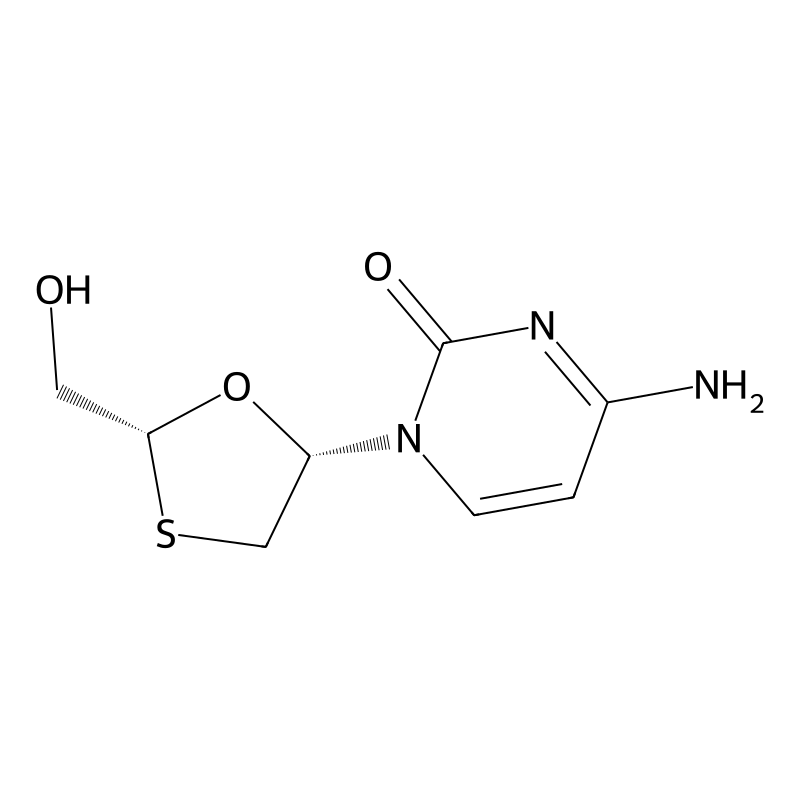

Lamivudine is a synthetic nucleoside analogue that functions as a nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B virus (HBV) infections. The compound is chemically known as (−)-L-2′,3′-dideoxy-3′-thiacytidine and has the molecular formula C₈H₁₁N₃O₃S. Lamivudine acts by inhibiting viral DNA synthesis through competitive inhibition of reverse transcriptase, leading to chain termination during DNA replication .

Lamivudine acts as an antiretroviral medication by inhibiting the viral enzyme reverse transcriptase. This enzyme is crucial for HIV and hepatitis B viruses to replicate. Lamivudine's structure closely resembles a natural nucleoside. Once incorporated into the viral DNA chain, it terminates further growth due to the missing 3' hydroxyl group, effectively stopping viral replication [].

The mechanism of action of lamivudine involves its phosphorylation to form active metabolites, primarily lamivudine triphosphate (L-TP). This active form competes with natural nucleotides for incorporation into viral DNA. The lack of a 3'-hydroxyl group in lamivudine prevents the formation of the necessary phosphodiester bonds for DNA elongation, effectively terminating viral DNA synthesis .

In terms of

Lamivudine exhibits significant antiviral activity against both HIV-1 and HBV. Its primary action is through the inhibition of reverse transcriptase, an enzyme critical for viral replication. By incorporating into the growing viral DNA chain, lamivudine effectively halts further elongation, thereby preventing the proliferation of the virus .

Several methods have been developed for synthesizing lamivudine. One notable approach involves:

- Synthesis from D-ribose: Starting with D-ribose, it undergoes a series of reactions including protection of hydroxyl groups, formation of the thiolane ring, and subsequent deprotection to yield lamivudine.

- Economical Routes: Recent studies have focused on developing more cost-effective synthetic routes employing novel strategies to establish stereochemistry around the oxathiolane ring, thereby improving yield and reducing complexity in synthesis .

Lamivudine is widely used in clinical settings for:

- HIV Treatment: It is part of combination antiretroviral therapy regimens aimed at reducing viral load and improving immune function in HIV-infected individuals.

- Hepatitis B Treatment: Lamivudine is also indicated for chronic hepatitis B infection to reduce liver inflammation and prevent disease progression .

Lamivudine has been studied for potential drug interactions, particularly with other antiviral agents and medications affecting renal clearance. Notable interactions include:

- Zidovudine: Enhances antiviral efficacy when used together.

- Renal Transport Inhibitors: Drugs like trimethoprim can increase lamivudine levels by inhibiting renal transporters responsible for its clearance .

- Sorbitol: Co-administration may decrease serum concentrations of lamivudine .

Adverse effects associated with lamivudine include lactic acidosis, pancreatitis, and exacerbation of hepatitis B upon discontinuation .

Lamivudine shares structural and functional similarities with other nucleoside reverse transcriptase inhibitors. Here are some comparable compounds:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Zidovudine | Nucleoside analogue | Inhibits reverse transcriptase | First approved antiretroviral drug |

| Abacavir | Nucleoside analogue | Inhibits reverse transcriptase | Associated with hypersensitivity reactions |

| Emtricitabine | Nucleoside analogue | Inhibits reverse transcriptase | Often combined with tenofovir in HIV treatment |

| Tenofovir | Nucleotide analogue | Inhibits reverse transcriptase | Phosphorylated form directly incorporated into DNA |

Uniqueness of Lamivudine

Lamivudine's uniqueness lies in its lower toxicity profile compared to other nucleoside analogues, particularly regarding mitochondrial DNA damage. It is also effective against both HIV and HBV, making it a versatile option in antiviral therapy .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -9.54 @ 25 °C /Estimated/

-1.4

Appearance

Melting Point

160 - 162 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 128 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 127 of 128 companies with hazard statement code(s):;

H315 (30.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (30.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (30.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (68.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (28.35%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Lamivudine Teva Pharma B. V. is indicated as part of antiretroviral combination therapy for the treatment of human-immunodeficiency-virus (HIV)-infected adults and children.

Lamivudine Teva is indicated for the treatment of chronic hepatitis B in adults with: compensated liver disease with evidence of active viral replication, persistently elevated serum alanine aminotransferase (ALT) levels and histological evidence of active liver inflammation and / or fibrosis. Initiation of lamivudine treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier is not available or appropriate (see in section 5. 1).

Epivir is indicated as part of antiretroviral combination therapy for the treatment of human-immunodeficiency-virus (HIV)-infected adults and children. ,

Zeffix is indicated for the treatment of chronic hepatitis B in adults with: , , , compensated liver disease with evidence of active viral replication, persistently elevated serum alanine aminotransferase (ALT) levels and histological evidence of active liver inflammation and / or fibrosis. Initiation of lamivudine treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier is not available or appropriate; , decompensated liver disease in combination with a second agent without cross-resistance to lamivudine. , ,

Livertox Summary

Drug Classes

Therapeutic Uses

Lamivudine is indicated, in combination with zidovudine or other antiretroviral agents, in the treatment of HIV infection or AIDS when therapy is warranted based on clinical and/or immunological evidence of disease progression. /Included in US product labeling/

Lamivudine may be used prophylactically in health care workers at risk of acquiring HIV infection after occupational exposure to the virus. It is being used in combination with zidovudine and, in some cases, a protease inhibitor. /NOT included in US product labeling/

The safety, pharmacokinetics, and antiretroviral activity of lamivudine alone and in combination with zidovudine was studied in pregnant women infected with human immunodeficiency virus type 1 (HIV-1) and their neonates. Women received the drugs orally from week 38 of pregnancy to 1 week after delivery. Neonate therapy began 12 h after delivery and continued for 1 week. Both treatment regimens were well-tolerated in women and newborns. Lamivudine and zidovudine pharmacokinetics in pregnant women were similar to those in nonpregnant adults. Lamivudine and zidovudine freely crossed the placenta and were secreted in breast milk. Neonatal lamivudine clearance was about half that in pediatric patients; zidovudine clearance was consistent with previous reports. HIV-1 RNA could be quantified in 17 of the 20 women. At the onset of labor/delivery, mean virus load had decreased by approximately 1.5 log10 copies/mL in both treatment cohorts. Although not definitive for HIV-1 infection status, all neonates had HIV-1 RNA levels below the limit of quantification at birth and at ages 1 and 2 weeks.

Pharmacology

Lamivudine is a synthetic nucleoside analogue with activity against hepatitis B virus (HBV) and HIV. Intracellularly, lamivudine is phosphorylated to its active metabolites, lamiduvine triphosphate (L-TP) and lamiduvine monophosphate (L-MP). In HIV, L-TP inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleoside analogue into viral DNA. In HBV, incorporation of L-MP into viral DNA by HBV polymerase results in DNA chain termination. L-TP is a weak inhibitor of mammalian DNA polymerases alpha and beta, and mitochondrial DNA polymerase. (NCI04)

MeSH Pharmacological Classification

ATC Code

J05AR13

J05AR04

J05AR02

J05AR

J05AR01

J05AR16

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors

J05AF05 - Lamivudine

Mechanism of Action

Lamivudine enters cells by passive diffusion and is phosphorylated to its active metabolite, lamivudine triphosphate. Lamivudine triphosphate competes with deoxycytidine triphosphate for binding to reverse transcriptase, and incorporation into DNA results in chain termination. Lamivudine has very low affinity for human alpha and omega DNA polymerases, moderate affinity for beta DNA polymerase, and higher affinity for gamma DNA polymerase.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The majority of lamivudine is eliminated unchanged in urine by active organic cationic secretion. 5.2% ± 1.4% (mean ± SD) of the dose was excreted as the trans-sulfoxide metabolite in the urine. Lamivudine is excreted in human breast milk and into the milk of lactating rats.

Apparent volume of distribution, IV administration = 1.3 ± 0.4 L/kg. Volume of distribution was independent of dose and did not correlate with body weight.

Renal clearance = 199.7 ± 56.9 mL/min [300 mg oral dose, healthy subjects]

Renal clearance = 280.4 ± 75.2 mL/min [single IV dose, HIV-1-infected patients]

Total clearance = 398.5 ± 69.1 mL/min [HIV-1-infected patients]

Lamivudine crosses the placenta and has been detected in the fetal circulation.

Lamivudine has high oral bioavailability with or without food and reaches peak plasma levels within approximately 1 hour.

Metabolism Metabolites

Wikipedia

Drug Warnings

Although lamivudine generally is well tolerated, serious adverse effects such as peripheral neuropathy, pancreatitis, and lactic acidosis and severe hepatomegaly with steatosis have been reported. Adverse GI effects are the most common adverse effects in patients receiving lamivudine alone or in conjunction with zidovudine. Information on adverse effects of lamivudine has been obtained from clinical studies in HIV-infected adults who received the drug in conjunction with other antiretroviral agents ... . In addition, information on adverse effects of lamivudine in patients with compensated chronic hepatitis B virus (HBV) infection has been obtained from 3 placebo-controlled studies where the drug was used alone for up to 68 weeks.

Peripheral neuropathy, the major dose-limiting toxicity associated with zalcitabine therapy, has been reported in adults receiving lamivudine, but has rarely resulted in interruption or discontinuance of therapy. In clinical studies... in HIV-infected adults receiving lamivudine in conjunction with zidovudine, neuropathy was reported in 12% of the patients. Paresthesia, weakness, and peripheral neuropathy have been reported in patients receiving lamivudine during postmarketing surveillance. ... In clinical studies in adults who received lamivudine for the treatment of chronic /hepatitis B virus/ (HBV) infection, malaise, fatigue, and headache were reported in 24, 24, and 21% of patients, respectively.

In HIV-infected adults receiving lamivudine in conjunction with zidovudine, headache, malaise, fatigue, insomnia and other sleep disorders, dizziness, and depressive disorders were reported in 35, 27, 27, 11, 10, and 9%, respectively.

For more Drug Warnings (Complete) data for LAMIVUDINE (20 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Analytic Laboratory Methods

Analyte: lamivudine; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards

Analyte: lamivudine; matrix: chemical purity; procedure: liquid chromatography with detection at 277 nm and comparison to standards

Clinical Laboratory Methods

Interactions

Lamivudine and zidovudine fixed dose combination tablet should not be administered concomitantly with lamivudine tablets or lamivudine oral solution.

In one small study, concurrent administration of sulfamethoxazole and trimethoprim combination resulted in a 44% increase in lamivudine AUC, and a decrease of 29% in lamivudine oral clearance and a 30% decrease in lamivudine renal clearance; the phamacokinetic properties of sulfamethoxazole and trimethoprim were not altered by concurrent administration of lamivudine; no adjustment in dose is necessary unless the patient has renal function impairment.

Lamivudine and zalcitabine may inhibit the phosphorylation of one another and concurrent administration is not recommended.

Dates

2: Kasırga E. Lamivudine resistance in children with chronic hepatitis B. World J Hepatol. 2015 Apr 28;7(6):896-902. doi: 10.4254/wjh.v7.i6.896. Review. PubMed PMID: 25937866; PubMed Central PMCID: PMC4411531.

3: Li H, Zhang HM, Chen LF, Chen YQ, Chen L, Ren H, Hu HD. Prophylactic lamivudine to improve the outcome of HBsAg-positive lymphoma patients during chemotherapy: a systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2015 Feb;39(1):80-92. doi: 10.1016/j.clinre.2014.07.010. Epub 2014 Sep 4. Review. PubMed PMID: 25199680.

4: Zhang YL, Zhang J, Cui LY. Interferon-α combined with lamivudine versus lamivudine monotherapy for the emergence of YMDD mutations in chronic hepatitis B infection: a meta-analysis of randomized controlled trials. Hepatogastroenterology. 2015 Jan-Feb;62(137):133-9. Review. PubMed PMID: 25911883.

5: He M, Wu Y, Wang M, Chen W, Yuan W, Jiang J. The Clinical Value of Oxymatrine in Preventing Lamivudine Induced YMDD Mutation: A Meta-Analysis. Evid Based Complement Alternat Med. 2015;2015:971616. doi: 10.1155/2015/971616. Epub 2015 Oct 5. Review. PubMed PMID: 26508988; PubMed Central PMCID: PMC4609836.

6: Cruciani M, Malena M. Combination dolutegravir-abacavir-lamivudine in the management of HIV/AIDS: clinical utility and patient considerations. Patient Prefer Adherence. 2015 Feb 17;9:299-310. doi: 10.2147/PPA.S65199. eCollection 2015. Review. PubMed PMID: 25733823; PubMed Central PMCID: PMC4337619.

7: Ehrhardt S, Xie C, Guo N, Nelson K, Thio CL. Breastfeeding while taking lamivudine or tenofovir disoproxil fumarate: a review of the evidence. Clin Infect Dis. 2015 Jan 15;60(2):275-8. doi: 10.1093/cid/ciu798. Epub 2014 Oct 13. Review. PubMed PMID: 25313254.

8: Fernandez-Montero JV, Barreiro P, Labarga P, De Mendoza C, Soriano V. Dolutegravir, abacavir and lamivudine as HIV therapy. Expert Opin Pharmacother. 2014 May;15(7):1051-7. doi: 10.1517/14656566.2014.913023. Review. PubMed PMID: 24754315.

9: Liu F, Wang X, Wei F, Hu H, Zhang D, Hu P, Ren H. Efficacy and resistance in de novo combination lamivudine and adefovir dipivoxil therapy versus entecavir monotherapy for the treatment-naive patients with chronic hepatitis B: a meta-analysis. Virol J. 2014 Mar 28;11:59. doi: 10.1186/1743-422X-11-59. Review. PubMed PMID: 24673792; PubMed Central PMCID: PMC3986697.

10: Fabrizi F, Mangano S, Stellato T, Martin P, Messa P. Lamivudine treatment for hepatitis B in dialysis population : case reports and literature review. Acta Gastroenterol Belg. 2013 Dec;76(4):423-8. Review. PubMed PMID: 24592546.

11: Huang ZB, Zhao SS, Huang Y, Dai XH, Zhou RR, Yi PP, Chen RC, Li WT, Zhang BX, Li N, Fan XG. Comparison of the efficacy of Lamivudine plus adefovir versus entecavir in the treatment of Lamivudine-resistant chronic hepatitis B: a systematic review and meta-analysis. Clin Ther. 2013 Dec;35(12):1997-2006. doi: 10.1016/j.clinthera.2013.10.002. Epub 2013 Nov 13. Review. PubMed PMID: 24238791.

12: Ye XG, Su QM. Effects of entecavir and lamivudine for hepatitis B decompensated cirrhosis: meta-analysis. World J Gastroenterol. 2013 Oct 21;19(39):6665-78. doi: 10.3748/wjg.v19.i39.6665. Review. PubMed PMID: 24151397; PubMed Central PMCID: PMC3801384.

13: Shey MS, Kongnyuy EJ, Alobwede SM, Wiysonge CS. Co-formulated abacavir-lamivudine-zidovudine for initial treatment of HIV infection and AIDS. Cochrane Database Syst Rev. 2013 Mar 28;3:CD005481. doi: 10.1002/14651858.CD005481.pub3. Review. PubMed PMID: 23543540.

14: Chao DC, Hu KQ. Update on rescue therapies in patients with lamivudine-resistant chronic hepatitis B. Drug Des Devel Ther. 2013 Aug 20;7:777-88. doi: 10.2147/DDDT.S33947. eCollection 2013. Review. PubMed PMID: 23990707; PubMed Central PMCID: PMC3753145.

15: Jiang H, Wang J, Zhao W. Lamivudine versus telbivudine in the treatment of chronic hepatitis B: a systematic review and meta-analysis. Eur J Clin Microbiol Infect Dis. 2013 Jan;32(1):11-8. doi: 10.1007/s10096-012-1723-6. Epub 2012 Aug 17. Review. PubMed PMID: 22898727.

16: Ford N, Shubber Z, Hill A, Vitoria M, Doherty M, Mills EJ, Gray A. Comparative efficacy of Lamivudine and emtricitabine: a systematic review and meta-analysis of randomized trials. PLoS One. 2013 Nov 11;8(11):e79981. doi: 10.1371/journal.pone.0079981. eCollection 2013. Review. PubMed PMID: 24244586; PubMed Central PMCID: PMC3823593.

17: Liang J, Tang YF, Wu FS, Deng X. Entecavir versus lamivudine for the treatment of chronic hepatitis B: a systematic review. Pharmazie. 2012 Nov;67(11):883-90. Review. PubMed PMID: 23210236.

18: Chen Y, Ju T. Comparative meta-analysis of adefovir dipivoxil monotherapy and combination therapy of adefovir dipivoxil and lamivudine for lamivudine-resistant chronic hepatitis B. Int J Infect Dis. 2012 Mar;16(3):e152-8. doi: 10.1016/j.ijid.2011.11.006. Epub 2012 Jan 4. Review. PubMed PMID: 22226087.

19: Tan Y, Ding K, Su J, Trinh X, Peng Z, Gong Y, Chen L, Cui Q, Lei N, Chen X, Yu R. The naturally occurring YMDD mutation among patients chronically infected HBV and untreated with lamivudine: a systematic review and meta-analysis. PLoS One. 2012;7(3):e32789. doi: 10.1371/journal.pone.0032789. Epub 2012 Mar 27. Review. PubMed PMID: 22479339; PubMed Central PMCID: PMC3314000.

20: Zhong JH, Li le Q, Wu LC. Lamivudine with or without adefovir dipivoxil for postoperative hepatocellular carcinoma. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD008713. doi: 10.1002/14651858.CD008713.pub2. Review. PubMed PMID: 22161435.